
1-(3-Methoxy-phenyl)-ethanone oxime
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Overview
Description
1-(3-Methoxy-phenyl)-ethanone oxime is an oxime derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring. Oximes are versatile compounds in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Calculated based on analogous compounds.
Key Observations:
- Substituent Position : The 3-methoxy group in the target compound contrasts with the 4-methoxy isomer (), which exhibits higher reactivity in sulfonation reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase thermal stability but reduce nucleophilicity compared to electron-donating -OCH₃.
- Steric Effects : Bulky substituents (e.g., triazole in ) may hinder crystallization or metal coordination.
Physicochemical Properties
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-4-3-5-9(6-8)12-2/h3-6,11H,1-2H3 |
InChI Key |
PHQAPZHVNJXUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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